Cas no 1805568-14-2 (2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride)
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride
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- Inchi: 1S/C9H7Cl2NO2S/c1-2-6-3-7(5-12)9(10)8(4-6)15(11,13)14/h3-4H,2H2,1H3
- InChI Key: ULTOHVGAXFCNEW-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CC(=CC=1S(=O)(=O)Cl)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 367
- XLogP3: 3.1
- Topological Polar Surface Area: 66.3
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010000790-250mg |
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride |
1805568-14-2 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010000790-500mg |
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride |
1805568-14-2 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
| Alichem | A010000790-1g |
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride |
1805568-14-2 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride
Recent Advances in the Application of 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride (CAS: 1805568-14-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride (CAS: 1805568-14-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the construction of sulfonamide-based compounds, which are widely recognized for their therapeutic potential.
Recent studies have highlighted the utility of 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride in the development of novel enzyme inhibitors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its effectiveness as a precursor in the synthesis of sulfonamide-based carbonic anhydrase inhibitors. These inhibitors exhibit promising activity against isoforms associated with glaucoma, epilepsy, and certain cancers, underscoring the compound's relevance in targeted therapy development.
In addition to its role in medicinal chemistry, 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride has found applications in chemical biology as a versatile labeling reagent. A 2024 study in ACS Chemical Biology reported its use in the selective modification of cysteine residues in proteins, enabling the development of novel probes for studying protein-protein interactions and cellular signaling pathways. The electron-withdrawing chloro and cyano groups enhance the electrophilicity of the sulfonyl chloride moiety, making it particularly reactive toward nucleophilic amino acids.
The synthetic accessibility of 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride has also been improved through recent methodological advancements. A green chemistry approach published in Organic Process Research & Development (2023) described an optimized, solvent-free synthesis route that significantly reduces environmental impact while maintaining high yield (85-90%) and purity (>98%). This development addresses growing concerns about sustainable production in pharmaceutical manufacturing.
Emerging research suggests potential applications of 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride in the development of covalent inhibitors for challenging drug targets. Preliminary data presented at the 2024 American Chemical Society National Meeting indicated its utility in creating irreversible inhibitors of KRAS G12C mutant proteins, a significant breakthrough in oncology drug discovery. The compound's ability to form stable covalent adducts with nucleophilic residues positions it as a valuable tool in addressing previously "undruggable" targets.
As research continues to explore the full potential of 2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride, its role in both drug discovery and chemical biology appears increasingly significant. Future directions may include further optimization of its synthetic routes, expansion of its applications in bioconjugation chemistry, and exploration of its potential in novel therapeutic modalities such as targeted protein degradation.
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